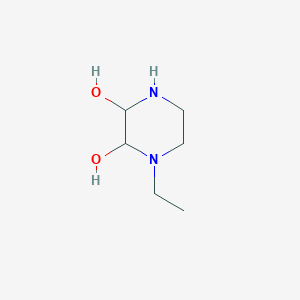![molecular formula C14H17N2O4S2- B14744947 5-[[1-(2,5-dioxopyrrolidin-1-yl)-2H-pyridin-2-yl]disulfanyl]pentanoate](/img/structure/B14744947.png)
5-[[1-(2,5-dioxopyrrolidin-1-yl)-2H-pyridin-2-yl]disulfanyl]pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-succinimidyl-5-(2-pyridyldithio)valerate is a chemical compound known for its unique properties and applications in various scientific fields. It is commonly used as a crosslinking reagent due to its ability to form stable bonds between molecules. The compound has a molecular formula of C14H16N2O4S2 and a molecular weight of 340.42 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of N-succinimidyl-5-(2-pyridyldithio)valerate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The compound is often produced in controlled environments to maintain its stability and prevent degradation .
Chemical Reactions Analysis
Types of Reactions
N-succinimidyl-5-(2-pyridyldithio)valerate undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with primary amines to form stable amide bonds.
Reduction Reactions: The disulfide bond in the compound can be reduced to form thiol groups.
Oxidation Reactions: The thiol groups formed from reduction can be oxidized back to disulfide bonds.
Common Reagents and Conditions
Common reagents used in reactions with N-succinimidyl-5-(2-pyridyldithio)valerate include dithiothreitol for reduction and various amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from reactions involving N-succinimidyl-5-(2-pyridyldithio)valerate include amide-linked conjugates and thiol-containing derivatives. These products are often used in further chemical modifications and applications .
Scientific Research Applications
N-succinimidyl-5-(2-pyridyldithio)valerate has a wide range of applications in scientific research:
Chemistry: It is used as a crosslinking reagent to form stable bonds between molecules, facilitating the study of molecular interactions.
Biology: The compound is used to modify proteins and peptides, enabling the study of protein-protein interactions and protein function.
Medicine: It is used in the development of antibody-drug conjugates, which are targeted therapies for cancer treatment.
Mechanism of Action
The mechanism of action of N-succinimidyl-5-(2-pyridyldithio)valerate involves the formation of stable amide bonds with primary amines and the reversible formation of disulfide bonds with thiol groups. The compound’s N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds, while the pyridyl disulfide group can form reversible disulfide bonds with thiol groups. These reactions enable the compound to act as a versatile crosslinking reagent in various applications .
Comparison with Similar Compounds
Similar Compounds
N-succinimidyl-3-(2-pyridyldithio)propionate: Similar in structure but with a shorter carbon chain.
N-succinimidyl-4-(2-pyridyldithio)butanoate: Another similar compound with a different carbon chain length.
Uniqueness
N-succinimidyl-5-(2-pyridyldithio)valerate is unique due to its specific carbon chain length, which provides optimal spacing for crosslinking reactions. This makes it particularly useful in applications where precise molecular spacing is required .
Properties
Molecular Formula |
C14H17N2O4S2- |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
5-[[1-(2,5-dioxopyrrolidin-1-yl)-2H-pyridin-2-yl]disulfanyl]pentanoate |
InChI |
InChI=1S/C14H18N2O4S2/c17-11-7-8-12(18)16(11)15-9-3-1-5-13(15)22-21-10-4-2-6-14(19)20/h1,3,5,9,13H,2,4,6-8,10H2,(H,19,20)/p-1 |
InChI Key |
YSRRZPBAOWSVOD-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(=O)N(C1=O)N2C=CC=CC2SSCCCCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


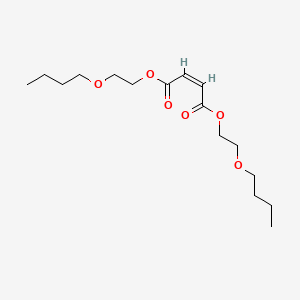
![2,2'-[Ethane-1,2-diylbis(phenylazanediyl)]di(ethan-1-ol)](/img/structure/B14744872.png)

![5-[(Aminooxy)methyl]-2-bromophenyl dihydrogen phosphate](/img/structure/B14744891.png)


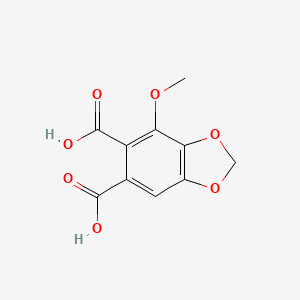
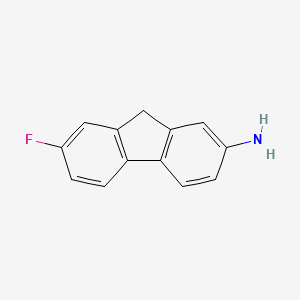
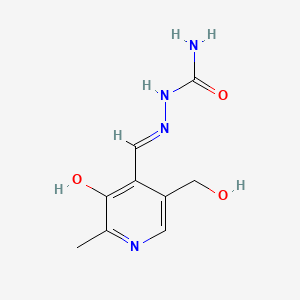
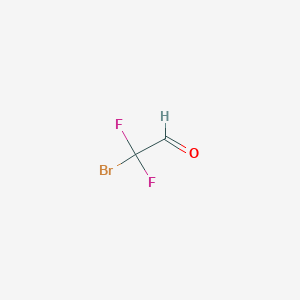
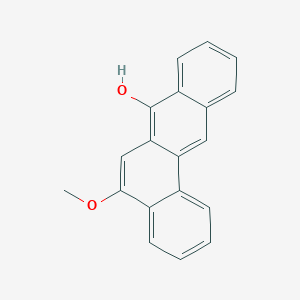
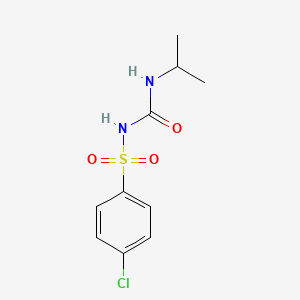
![[1,3]Thiazolo[5,4-F]quinoxaline](/img/structure/B14744940.png)
